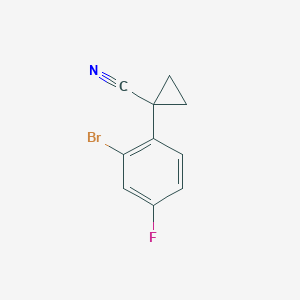

1-(2-Bromo-4-fluorophenyl)cyclopropanecarbonitrile

CAS No.:

Cat. No.: VC15743159

Molecular Formula: C10H7BrFN

Molecular Weight: 240.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrFN |

|---|---|

| Molecular Weight | 240.07 g/mol |

| IUPAC Name | 1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile |

| Standard InChI | InChI=1S/C10H7BrFN/c11-9-5-7(12)1-2-8(9)10(6-13)3-4-10/h1-2,5H,3-4H2 |

| Standard InChI Key | UHSWEUOZIZHHLA-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1(C#N)C2=C(C=C(C=C2)F)Br |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 1-(2-bromo-4-fluorophenyl)cyclopropane-1-carbonitrile, reflects its core structure: a cyclopropane ring substituted with a cyano group and a 2-bromo-4-fluorophenyl moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 240.07 g/mol | |

| Canonical SMILES | C1CC1(C#N)C2=C(C=C(C=C2)F)Br | |

| InChI Key | UHSWEUOZIZHHLA-UHFFFAOYSA-N | |

| PubChem CID | 71743050 |

The presence of both bromine and fluorine atoms introduces steric and electronic effects that influence reactivity. The cyclopropane ring imposes significant ring strain, which can enhance electrophilic reactivity at the cyano group.

Synthesis and Manufacturing

General Synthetic Pathways

Synthesis of 1-(2-bromo-4-fluorophenyl)cyclopropanecarbonitrile typically involves multi-step sequences starting from halogenated benzene precursors. A plausible route, inferred from analogous compounds , includes:

-

Friedel-Crafts Acylation: Introduction of a ketone group to 4-fluorobenzene using bromoacetyl bromide, yielding 2-bromo-1-(4-fluorophenyl)ethanone .

-

Cyclopropanation: Reaction with trimethylsulfoxonium iodide under basic conditions to form the cyclopropane ring.

-

Nitrile Formation: Conversion of the ketone to a nitrile via a Schmidt reaction or dehydration of an aldoxime.

Critical parameters include the use of polar aprotic solvents (e.g., DMF) and controlled temperatures (50–80°C) to optimize yield and purity .

Challenges and Optimization

-

Ring Strain Management: The cyclopropanation step requires precise stoichiometry to minimize side reactions such as ring-opening.

-

Regioselectivity: Bromine’s ortho-directing effect necessitates careful control during electrophilic substitutions to avoid undesired isomers .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is influenced by:

-

Electron-Withdrawing Groups: The cyano and halogen substituents reduce electron density on the aromatic ring, decreasing susceptibility to electrophilic attack.

-

Thermal Sensitivity: Cyclopropane rings may undergo thermal cleavage above 150°C, limiting high-temperature applications.

Solubility and Partitioning

-

LogP: Estimated at 2.8 (moderate lipophilicity), favoring membrane permeability in biological systems .

-

Solubility: Poor aqueous solubility (<1 mg/mL) but soluble in dichloromethane and THF .

Research Gaps and Future Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or molecular docking.

-

Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

-

Synthetic Scalability: Develop catalytic asymmetric methods to access enantiopure derivatives for chiral drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume